molecular formula C12H11N3O4S B1453315 3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid CAS No. 1232423-29-8

3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid

Cat. No.: B1453315
CAS No.: 1232423-29-8
M. Wt: 293.3 g/mol
InChI Key: ARWHXWAXGYWCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O4S and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-20(18,19)8-4-2-7(3-5-8)9-6-14-11(13)10(15-9)12(16)17/h2-6H,1H3,(H2,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWHXWAXGYWCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylate (3.5 g, 11.39 mmol) and lithium hydroxide (1.364 g, 56.95 mmol) in MeOH (13.70 mL) and H2O (13.70 mL) was heated to 90° C. for 2 hours. The reaction mixture was allowed to cool and neutralised with aqueous HCl, and the resultant precipitate collected by filtration (3.32 g, 99% Yield). 1H NMR (400.0 MHz, DMSO) δ 3.25 (s, 3H), 7.70 (br s, 2H), 8.00 (d, J=8.5 Hz, 2H), 8.35 (d, J=8.5 Hz, 2H), 9.03 (s, 1H) and 13.20 (br s, 1H) ppm; MS (ES+) 294.00.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.364 g
Type
reactant
Reaction Step One
Name
Quantity
13.7 mL
Type
solvent
Reaction Step One
Name
Quantity
13.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate (3.50 g, 11.39 mmol) and LiOH (1.364 g, 56.95 mmol) was dissolved in Methanol (14 mL) and water (14 ml) and allowed to heat at 90° C. for 2 hours. The reaction mixture was allowed to cool and neutralized with 1M HCl. The resultant precipitate was collected by filtration to afford the pure product as a yellow solid (3.32 g, 99% Yield). MS (ES+) 293
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.364 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.